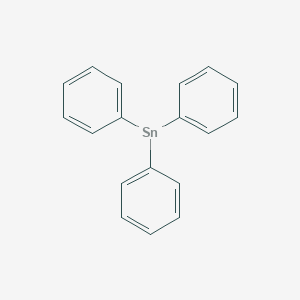

Triphenyltin hydride

Overview

Description

Triphenyltin hydride (TPTH) is an organotin compound that has been used in a variety of scientific research applications since its discovery in the 1950s. It is a colorless liquid with a boiling point of 183 °C, and is highly toxic. TPTH is used in the synthesis of a variety of organic and inorganic compounds, and has been studied for its potential applications in the medical, agricultural, and environmental fields.

Scientific Research Applications

1. Decomposition and Addition Reactions

- Decomposition Mechanism: TPT decomposes through a free radical mechanism, forming Hexaphenylditin and Tetraphenyltin as principal products. This process is accelerated by oxygen and free radical catalysts, and is inhibited by antioxidants or by removing air from the system (Franco, Resnick, & Dillard, 1965).

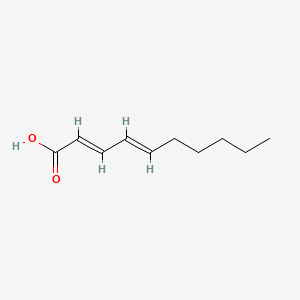

- Addition to Olefins: TPT adds to olefins via a free radical mechanism. However, attempts to add TPT to cyclic olefins were not successful (Franco, Resnick, & Dillard, 1965).

2. Synthesis Applications

- Bicyclic β-Lactams Synthesis: TPT promotes the reaction of β-lactam-tethered bromodienes, leading to bicyclic ring structures via intramolecular free radical cyclization (Alcaide, Almendros, & Rodríguez-Acebes, 2005).

- Tetrahydrofuran-3-ones Synthesis: Treatment with TPT facilitates the synthesis of cis-2,5-disubstituted tetrahydrofuran-3-ones, demonstrating its usefulness in organic synthesis (Evans & Roseman, 1995).

3. Organometallic Compound Studies

- Formation of Organometallic Complexes: TPT reacts with organozinc or organocadmium compounds to form complexes containing Group IV (Ge, Sn)-Group II (Zn, Cd) metal-metal bonds (Tombe et al., 1972).

4. Environmental Impact Studies

- Biodegradation and Biosorption: Studies have explored the biosorption and biodegradation of TPT by microorganisms like Stenotrophomonas maltophilia, illuminating the mechanisms of TPT biodegradation and its influence on cellular metabolism (Gao et al., 2014).

5. Analytical Chemistry Applications

- Detection and Quantification: A method involving beta-cyclodextrin cross-linking polymer for enrichment and hydride-generation atomic fluorescence spectrometry for quantification of TPT in water samples has been developed (Qiu et al., 2007).

6. Speciation in Agricultural Context

- Uptake into Rice Plants: Research on the speciation and degradation of TPT in paddy fields and its uptake into rice plants highlights its distribution and transformation in an agricultural setting (Antes et al., 2011).

Mechanism of Action

Triphenyltin hydride, also known as Triphenylstannane, is an organotin compound with the formula (C6H5)3SnH . It is a white distillable oil that is soluble in organic solvents . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound is often used as a source of “H·” to generate radicals or cleave carbon-oxygen bonds . The primary targets of this compound are substrates that can accept a hydrogen atom .

Mode of Action

Instead, it transfers H to substrates usually via a radical chain mechanism . This reactivity exploits the relatively good stability of "Ph3Sn·" .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the reductive deselenenylation reaction, free radical hydrostannylations of olefins, and the reduction of α, β-unsaturated ketones and esters . It can also be used as a radical precursor in free-radical reduction reactions .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as benzene and thf . This suggests that its bioavailability may be influenced by the presence of these solvents.

Result of Action

The result of this compound’s action is the generation of radicals or the cleavage of carbon-oxygen bonds . This can lead to various downstream effects, depending on the specific substrates and reactions involved.

Action Environment

The action of this compound can be influenced by environmental factors. For example, its solubility in different solvents can affect its availability and reactivity . Additionally, it is known to be toxic and is classified as a hazard under the Global Harmonized System (GHS), indicating that safety precautions must be taken when handling and using this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Triphenyltin hydride plays a significant role in biochemical reactions, particularly in the generation of radicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been observed to induce neurotoxic and immunotoxic effects, contributing to neuronal cell degeneration . In human breast carcinoma cell lines, this compound decreases cell viability in a concentration- and time-dependent manner . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear hormone receptors such as the retinoic acid receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through radical chain mechanisms. It transfers hydrogen atoms to substrates, thereby generating radicals . This compound does not release free hydrogen atoms but instead transfers hydrogen to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenyltin radical. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be stable under certain conditions but can degrade in aqueous media . Long-term exposure to this compound has been shown to cause persistent neurotoxic and immunotoxic effects . In in vitro studies, the compound’s stability and degradation are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound exhibits toxic effects, including neurotoxicity and immunotoxicity . Threshold effects have been observed, where certain dosages lead to adverse outcomes, such as neuronal cell degeneration and immune system activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P-450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in specific tissues, leading to localized effects . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .

properties

InChI |

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWFLISHPUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893312 | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892-20-6, 17272-58-1 | |

| Record name | Triphenyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannyl, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyltin hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T92AGN0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triphenyltin hydride?

A1: this compound has a molecular formula of C18H16Sn and a molecular weight of 351.06 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy can distinguish between the E and Z isomers formed during hydrostannation reactions with alkynes. [] Additionally, 119Sn NMR spectroscopy is frequently employed to analyze organotin compounds, including this compound and its derivatives. []

Q3: How does this compound function as a reagent in organic synthesis?

A3: this compound is a potent source of hydrogen atoms (H•) which are highly reactive species capable of participating in radical reactions. It's frequently employed in radical chain reactions, often with AIBN (azobisisobutyronitrile) as an initiator. [, ]

Q4: Can you provide an example of a common reaction where this compound is used?

A4: this compound is widely used for the reductive dehalogenation of alkyl halides. This reaction proceeds through a radical mechanism, replacing the halogen atom with a hydrogen atom. [, ]

Q5: Is this compound stereoselective in its reactions?

A5: The stereoselectivity of this compound depends on the specific reaction and reaction conditions. For example, in radical cyclizations, the choice of reducing agent, such as this compound or tris(trimethylsilyl)silane, can influence the trans/cis ratio of the cyclic products. []

Q6: Can you provide some examples of the synthetic applications of this compound?

A6: this compound is highly versatile, enabling the synthesis of diverse molecules. Some notable examples include:

- Synthesis of tetrahydrofurans: this compound facilitates the tandem hydrogen atom abstraction/radical nucleophilic displacement sequence leading to tetrahydrofurans. []

- Formation of medium-sized ring ethers: this compound serves as a crucial reagent in the reductive desulfurization of thionolactones, efficiently yielding cyclic ethers, often with high stereocontrol. []

- Synthesis of aminocyclopentitols: this compound, in conjunction with triethylborane, enables the cyclization of alkyne-tethered oxime ethers, providing access to aminocyclopentitols, valuable building blocks in carbohydrate chemistry. [, ]

- Carbocyclic core of cyclopentane-type glycosidase inhibitors: this compound plays a key role in synthesizing the carbocyclic core of these biologically relevant inhibitors, highlighting its applicability in medicinal chemistry. []

Q7: Are there any alternative reagents to this compound in organic synthesis?

A7: Yes, several alternatives exist, including tributyltin hydride, tris(trimethylsilyl)silane, and dibutyltin dihydride. The choice of reagent often depends on the specific reaction requirements and the desired selectivity. [, , ]

Q8: What are the safety concerns associated with this compound?

A8: this compound is toxic and requires careful handling. It can be absorbed through the skin, posing health risks. Proper personal protective equipment, including gloves and eye protection, should always be used when handling this compound. []

Q9: What about its environmental impact?

A9: Organotin compounds, including this compound, can have detrimental effects on the environment, particularly aquatic life. Therefore, responsible waste management practices are crucial to minimize ecological damage. [, ]

Q10: Are there any regulations regarding the use and disposal of this compound?

A10: Yes, this compound falls under the regulations governing hazardous substances. It's essential to adhere to all local, national, and international regulations related to its handling, storage, use, and disposal. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)